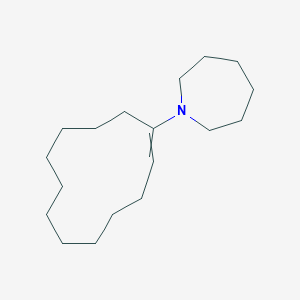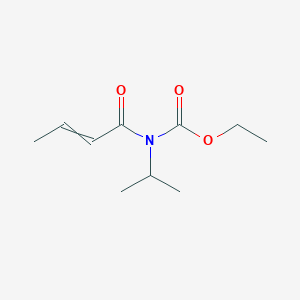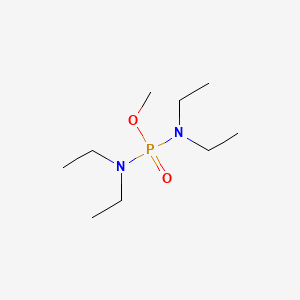
1-(Cyclododec-1-en-1-yl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclododec-1-en-1-yl)azepane is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclododec-1-en-1-yl)azepane can be achieved through various synthetic routes. One common method involves the cyclization of linear precursors followed by functionalization. For example, starting from a cyclododecene derivative, the azepane ring can be introduced through a series of reactions including ring-closing metathesis and subsequent reduction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Cyclododec-1-en-1-yl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the degree of saturation in the cyclododecene ring.
Substitution: Substitution reactions can introduce different substituents onto the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated azepane derivatives.
Applications De Recherche Scientifique
1-(Cyclododec-1-en-1-yl)azepane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of materials with specific properties, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1-(Cyclododec-1-en-1-yl)azepane involves its interaction with molecular targets through its azepane ring. The nitrogen atom in the azepane ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through these interactions, which can modulate the activity of enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A six-membered nitrogen-containing ring, commonly found in many pharmaceuticals.
Pyrrolidine: A five-membered nitrogen-containing ring, also prevalent in medicinal chemistry.
Cyclododecane: A twelve-membered carbon ring without nitrogen, used in various industrial applications.
Uniqueness
1-(Cyclododec-1-en-1-yl)azepane is unique due to its combination of a large cyclododecene ring with a seven-membered azepane ring. This structure provides distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable .
Propriétés
Numéro CAS |
92610-79-2 |
|---|---|
Formule moléculaire |
C18H33N |
Poids moléculaire |
263.5 g/mol |
Nom IUPAC |
1-(cyclododecen-1-yl)azepane |
InChI |
InChI=1S/C18H33N/c1-2-4-6-10-14-18(15-11-7-5-3-1)19-16-12-8-9-13-17-19/h14H,1-13,15-17H2 |
Clé InChI |
FRYRLOZQDVZFMH-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC(=CCCCC1)N2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-[(benzenesulfonyl)amino]-4-oxobutanoate](/img/structure/B14354907.png)
![2-[2-(3-Nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14354917.png)

![3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane](/img/structure/B14354937.png)
![5,6-Dimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14354950.png)

![(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B14354975.png)


![3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate](/img/structure/B14354994.png)

![N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14355012.png)
